N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and various substituents. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and methyl groups. The final step involves the sulfonation of the benzene ring and the attachment of the indole moiety via an ethyl linker .
Chemical Reactions Analysis
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and stability . These interactions can lead to changes in cellular signaling pathways and biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Indapamide: A diuretic used to treat hypertension.
These compounds share the indole moiety but differ in their substituents and functional groups, leading to distinct biological activities and applications .
Properties
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-12-11-19(13(2)10-18(12)26-4)27(24,25)22-9-8-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-7,10-11,22-23H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXKADTUMQLOLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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